molecular formula C11H9NaO5S B7783073 sodium;2-methyl-1,4-dioxo-3H-naphthalene-2-sulfonate

sodium;2-methyl-1,4-dioxo-3H-naphthalene-2-sulfonate

Cat. No.: B7783073
M. Wt: 276.24 g/mol
InChI Key: XDPFHGWVCTXHDX-UHFFFAOYSA-M
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Description

Carbonyldiimidazole . It is an organic compound with the molecular formula C7H6N4O . This compound is often used in organic synthesis, particularly for the coupling of amino acids to form peptides. It is a white crystalline solid that reacts readily with water.

Preparation Methods

Carbonyldiimidazole can be synthesized by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which can be removed to obtain the crystalline product in approximately 90% yield . The reaction is as follows:

4C3H4N2+C(O)Cl2(C3H3N2)2CO+2[C3H3N2H2]Cl4 \, \text{C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 \, [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} 4C3​H4​N2​+C(O)Cl2​→(C3​H3​N2​)2​CO+2[C3​H3​N2​H2​]Cl

Chemical Reactions Analysis

Carbonyldiimidazole undergoes several types of chemical reactions:

    Hydrolysis: It reacts with water to form imidazole and carbon dioxide.

(C3H3N2)2CO+H2O2C3H4N2+CO2(\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + \text{H}_2\text{O} \rightarrow 2 \, \text{C}_3\text{H}_4\text{N}_2 + \text{CO}_2 (C3​H3​N2​)2​CO+H2​O→2C3​H4​N2​+CO2​

    Amidation: It is used to convert amines into amides, carbamates, and ureas.

    Esterification: It can convert alcohols into esters.

Common reagents used in these reactions include amines, alcohols, and carboxylic acids. The major products formed are amides, esters, and carbamates.

Scientific Research Applications

Carbonyldiimidazole has a wide range of applications in scientific research:

    Chemistry: It is used in peptide synthesis, where it facilitates the formation of peptide bonds.

    Biology: It is employed in the modification of proteins and peptides.

    Medicine: It is used in the synthesis of various pharmaceutical compounds.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates that can then react with nucleophiles such as amines or alcohols. The molecular targets include carboxylic acids, and the pathways involved are those of nucleophilic substitution reactions.

Comparison with Similar Compounds

Carbonyldiimidazole is similar to other carbodiimides such as N,N’-dicyclohexylcarbodiimide and N,N’-diisopropylcarbodiimide . it is unique in its ability to form stable intermediates that facilitate peptide bond formation without the need for additional coupling agents. Similar compounds include:

  • N,N’-dicyclohexylcarbodiimide
  • N,N’-diisopropylcarbodiimide
  • 1,1’-carbonyldiimidazole

Carbonyldiimidazole stands out due to its ease of handling and the avoidance of side reactions that are common with other carbodiimides.

Properties

IUPAC Name

sodium;2-methyl-1,4-dioxo-3H-naphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5S.Na/c1-11(17(14,15)16)6-9(12)7-4-2-3-5-8(7)10(11)13;/h2-5H,6H2,1H3,(H,14,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPFHGWVCTXHDX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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